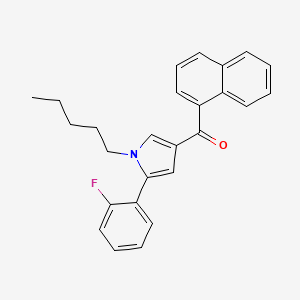

(5-(2-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone

Description

(5-(2-Fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone, also known as JWH-307, is a synthetic cannabinoid receptor agonist (SCRA) belonging to the naphthoylpyrrole class. Its molecular formula is C₂₆H₂₄FNO (molecular weight: 385.49 g/mol), with a CAS registry number 914458-26-7 . Structurally, it consists of a pyrrole ring substituted at the 3-position with a naphthalen-1-yl methanone group and at the 5-position with a 2-fluorophenyl group, while a pentyl chain is attached to the nitrogen atom (Figure 1).

JWH-307 was designed to mimic the psychoactive effects of Δ⁹-tetrahydrocannabinol (THC) by targeting cannabinoid receptors CB1 (central nervous system) and CB2 (peripheral tissues). However, structural analogs like JWH-369 (a 2-chlorophenyl variant) show Ki values of 7.9 ± 0.4 nM (CB1) and 5.2 ± 0.3 nM (CB2), suggesting similar potency for JWH-307 .

JWH-307 has been identified in forensic screenings as a designer drug due to its psychoactive properties and legal ambiguity in certain jurisdictions .

Properties

IUPAC Name |

[5-(2-fluorophenyl)-1-pentylpyrrol-3-yl]-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24FNO/c1-2-3-8-16-28-18-20(17-25(28)23-13-6-7-15-24(23)27)26(29)22-14-9-11-19-10-4-5-12-21(19)22/h4-7,9-15,17-18H,2-3,8,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYNZPDDTQGVCLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C=C1C2=CC=CC=C2F)C(=O)C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60581542 | |

| Record name | [5-(2-Fluorophenyl)-1-pentyl-1H-pyrrol-3-yl](naphthalen-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60581542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914458-26-7 | |

| Record name | JWH 307 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914458-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | JWH-307 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914458267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [5-(2-Fluorophenyl)-1-pentyl-1H-pyrrol-3-yl](naphthalen-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60581542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JWH-307 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06QTR14ONW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Primary Synthetic Routes

One-Pot Reductive Cyclization (Patent CN113845459A)

The most efficient method involves a one-pot tandem reduction of 2-(2-fluorobenzoyl)malononitrile (Compound II) using sequential catalytic hydrogenation.

Procedure:

First Reduction :

- Reactants : 20 g Compound II, 100 mL tetrahydrofuran (THF), 25 g glacial acetic acid, 1 g 10% palladium carbon.

- Conditions : Vacuum degassing, hydrogen pressurization (0.01 MPa), 47°C, 9 hours.

- Monitoring : Residual Compound II < 0.5% by HPLC.

Second Reduction :

- Reactants : Filtrate from Step 1, 1 g Raney nickel, 20 mL water.

- Conditions : 20°C, 16 hours under hydrogen.

- Monitoring : Intermediate transition state < 0.2%.

Purification :

Advantages:

- Eliminates intermediate isolation, reducing waste.

- Scalable for industrial production.

Multi-Step Classical Synthesis (EP2327692 Comparison)

Earlier routes criticized for inefficiency include:

- Bromination of o-fluoroacetophenone.

- Substitution Condensation with malononitrile.

- Palladium-Catalyzed Dechlorination .

- DIBAL Reduction and Oxidation .

Limitations:

- Low Yield : ~40% over five steps.

- High Solvent Waste : Requires dichloromethane and methanol.

Reaction Optimization Parameters

Catalytic Systems

| Catalyst | Role | Optimal Loading | Temperature Range |

|---|---|---|---|

| 10% Pd/C | Hydrogenation of nitrile | 5 wt% | 45–50°C |

| Raney Ni | Cyclization and aromatization | 3–7 wt% | 15–25°C |

Structural Characterization and Validation

Chemical Reactions Analysis

Types of Reactions

JWH-307 undergoes various chemical reactions, including:

Oxidation: JWH-307 can be oxidized to form hydroxylated metabolites.

Reduction: Reduction reactions can convert JWH-307 to its corresponding reduced forms.

Substitution: Substitution reactions can occur at the fluorophenyl or naphthoyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.

Major Products

The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of JWH-307 .

Scientific Research Applications

JWH-307 is widely used in scientific research for its cannabinoid receptor agonist properties. It is used to study the effects of cannabinoid receptor activation in various biological systems. Research applications include:

Chemistry: Studying the structure-activity relationship of synthetic cannabinoids.

Biology: Investigating the role of cannabinoid receptors in cellular signaling and function.

Medicine: Exploring potential therapeutic applications for pain management and other conditions.

Industry: Used in the development of new synthetic cannabinoids for research purposes

Mechanism of Action

JWH-307 exerts its effects by binding to and activating cannabinoid receptor 1 and cannabinoid receptor 2. This activation leads to the modulation of various signaling pathways, including the inhibition of adenylate cyclase, activation of mitogen-activated protein kinases, and regulation of ion channels. The compound shows a higher affinity for cannabinoid receptor 2, which is associated with its analgesic effects .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Selected Naphthoylpyrroles

Table 2: Receptor Affinity of Key Analogs

| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity (CB2/CB1) |

|---|---|---|---|

| JWH-307 | Not reported | Not reported | Not reported |

| JWH-369 | 7.9 ± 0.4 | 5.2 ± 0.3 | 1.5-fold CB2 selective |

| JWH-018 (Indole) | 9.0 ± 5.0 | 2.9 ± 2.0 | 3.1-fold CB2 selective |

Biological Activity

The compound (5-(2-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone , also known as JWH-307, is a synthetic cannabinoid that has garnered attention due to its potential biological activities, particularly its agonistic effects on cannabinoid receptors. This article delves into its synthesis, biological activity, and comparative analysis with similar compounds.

Chemical Structure and Properties

JWH-307 has the molecular formula and features a complex structure comprising a pyrrole ring, a naphthalene moiety, and a fluorophenyl group. The presence of these functional groups is believed to contribute to its pharmacological properties.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Weight | 401.47 g/mol |

| CAS Number | 914458-26-7 |

| Solubility | Soluble in organic solvents |

Synthesis

The synthesis of JWH-307 typically involves the reaction of 1-pentyl-1H-pyrrole-3-carboxylic acid with 2-fluorobenzoyl chloride, followed by reaction with naphthalene-1-ylmethanone. This multi-step process requires careful control of reaction conditions to ensure high yield and purity.

Biological Activity

Research indicates that JWH-307 acts as an agonist at both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2). Its biological activities include:

Analgesic Effects : Studies have shown that JWH-307 exhibits analgesic properties, making it a candidate for pain management therapies.

Psychotropic Effects : As a synthetic cannabinoid, JWH-307 may produce psychoactive effects similar to those of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis .

Metabolism Studies : In vitro studies have demonstrated that JWH-307 undergoes metabolic transformations, which could influence its pharmacokinetics and potential therapeutic applications .

Comparative Analysis

To understand the unique biological activity of JWH-307, it is useful to compare it with other synthetic cannabinoids. Below is a table summarizing key characteristics of structurally similar compounds:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| JWH-018 | Naphthalene moiety | CB1 agonist | First synthetic cannabinoid discovered |

| JWH-073 | Indole structure | CB1 agonist | Less potent than JWH-018 |

| JWH-250 | Pyrrole ring | CB2 agonist | Selectivity towards CB2 receptor |

Case Studies

Recent studies have explored the effects of JWH-307 on various biological systems:

- Pain Management : A study found that JWH-307 effectively reduced pain responses in animal models, suggesting its potential utility in analgesic formulations.

- Behavioral Studies : Research has indicated that exposure to JWH-307 may lead to altered behavior in rodents, akin to THC's effects, highlighting its psychotropic potential .

- Metabolic Pathways : A pilot study investigated the metabolic pathways of JWH-307, revealing key metabolites that could be relevant for understanding its effects and safety profile in humans .

Q & A

Q. What are the standard synthetic routes for (5-(2-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the pyrrole core via Paal-Knorr or Hantzsch pyrrole synthesis, substituting the 2-fluorophenyl group at position 5.

- Step 2 : Alkylation of the pyrrole nitrogen with 1-bromopentane under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 3 : Coupling the naphthalen-1-yl methanone group via Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling, depending on precursor availability . Key challenges include controlling regioselectivity during alkylation and minimizing side reactions during acylation. Optimizing reaction time and temperature (e.g., 60–80°C for alkylation) improves yields .

Q. How is the compound characterized spectroscopically?

Structural confirmation requires:

- NMR : and NMR to identify proton environments (e.g., pentyl chain CH₂ groups at δ ~1.2–1.6 ppm) and aromatic signals (naphthalene protons at δ ~7.4–8.2 ppm) .

- HRMS : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z 428.18) .

- X-ray crystallography : For absolute stereochemical determination, particularly if chiral centers are introduced during synthesis .

Q. What purification methods ensure >95% purity for pharmacological assays?

- Column chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 8:2 to 7:3) to separate unreacted precursors .

- Recrystallization : Ethanol/water mixtures are effective for removing hydrophobic byproducts .

- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases resolve polar impurities .

Advanced Research Questions

Q. How can computational modeling predict the compound’s biological targets?

- Molecular docking : Use software like AutoDock Vina to simulate interactions with cannabinoid receptors (CB1/CB2), given structural similarities to pyrrole-based ligands. Focus on hydrophobic interactions between the naphthalene moiety and receptor pockets .

- QSAR studies : Correlate substituent effects (e.g., fluorophenyl vs. chlorophenyl) with binding affinity using Hammett constants or DFT-based descriptors .

Q. What strategies mitigate side reactions during pyrrole alkylation?

- Protection-deprotection : Temporarily protect the pyrrole nitrogen with a tert-butoxycarbonyl (Boc) group before introducing the pentyl chain, followed by acidic deprotection .

- Solvent optimization : Use polar aprotic solvents (e.g., DMF) to stabilize transition states and reduce nucleophilic competition .

- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency at lower temperatures .

Q. How do structural modifications influence its metabolic stability?

- Fluorine substitution : The 2-fluorophenyl group enhances metabolic stability by reducing cytochrome P450-mediated oxidation compared to non-fluorinated analogs .

- Alkyl chain length : Extending the pentyl chain to hexyl increases lipophilicity (logP >5), improving membrane permeability but potentially reducing aqueous solubility .

Q. What analytical techniques resolve discrepancies in biological activity data?

- Batch consistency analysis : Compare HPLC chromatograms and NMR spectra across synthetic batches to identify impurity-driven variability .

- Bioassay controls : Include reference compounds (e.g., WIN 55,212-2 for cannabinoid receptor assays) to validate experimental conditions .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s receptor selectivity?

- Source of variability : Differences in receptor isoform expression (e.g., CB1 in neuronal vs. CB2 in immune cells) may explain selectivity discrepancies. Validate using isoform-specific cell lines .

- Allosteric modulation : Assess whether the compound acts as a positive allosteric modulator (PAM) or orthosteric agonist via Schild regression analysis .

Q. Why do solubility studies report conflicting logP values?

- Measurement methods : LogP varies between shake-flask (experimental) and computational (e.g., XLogP3) approaches. Standardize using HPLC-derived retention times with reference standards .

- pH dependence : Ionizable groups (e.g., pyrrole NH) can alter solubility in buffered vs. non-buffered solutions. Use potentiometric titration for pH-specific logD determination .

Methodological Recommendations

Q. Designing SAR studies for fluorophenyl analogs :

- Library synthesis : Prepare derivatives with electron-withdrawing (e.g., -CF₃) or electron-donating (-OCH₃) groups at the phenyl ring’s para position .

- Activity cliffs : Use Free-Wilson analysis to identify substituents causing abrupt changes in potency .

Q. Optimizing reaction yields in scale-up synthesis :

- Continuous flow reactors : Improve heat/mass transfer for exothermic steps (e.g., Friedel-Crafts acylation) .

- In-line analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.